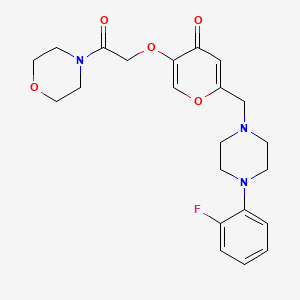

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26FN3O5 and its molecular weight is 431.464. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C23H28FN3O4

- Molar Mass : 433.49 g/mol

The compound features a piperazine moiety, a fluorophenyl group, and a pyranone core, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleotide levels and adenosine signaling in various physiological processes.

The compound acts primarily by inhibiting ENT2, which is more selective compared to other ENT subtypes. This selectivity is vital for minimizing side effects associated with broader-spectrum inhibitors. The inhibition mechanism involves competitive binding to the transporter sites, thus preventing the uptake of nucleosides, which can influence cell proliferation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

A series of analogues derived from the parent compound were synthesized to explore their biological activity further. The following table summarizes key findings from SAR studies:

| Compound | Structure | IC50 (µM) | Selectivity for ENT2 |

|---|---|---|---|

| FPMINT | FPMINT Structure | 0.25 | 5-10 fold more than ENT1 |

| Compound A | Compound A Structure | 0.15 | 4 fold more than ENT1 |

| Compound B | Compound B Structure | 0.30 | Similar to ENT1 |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Studies

Several studies have investigated the biological effects of this compound and its analogues:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited nucleoside uptake in human cell lines transfected with ENT1 and ENT2, showing a marked decrease in cell proliferation at concentrations as low as 0.25 µM .

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that while the compound inhibited nucleoside transport, it did not exhibit significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use .

Aplicaciones Científicas De Investigación

Equilibrative Nucleoside Transporters (ENTs) Inhibition

One of the primary applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters, particularly ENT1 and ENT2. These transporters are crucial in regulating nucleoside levels within cells, influencing various physiological processes including:

- Nucleotide Synthesis : By inhibiting ENTs, the compound can potentially alter nucleotide availability, impacting cellular functions.

- Cancer Therapy : Research indicates that targeting ENTs can enhance the efficacy of nucleoside analogs used in chemotherapy, making this compound a candidate for further investigation in cancer treatment protocols .

Antidepressant Activity

The structural similarity of the compound to known antidepressants suggests potential efficacy in treating mood disorders. Compounds that interact with serotonin receptors or modulate neurotransmitter levels are often explored for their antidepressant properties. The piperazine moiety is particularly noted for its activity in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the piperazine and morpholino groups can significantly affect binding affinity and selectivity towards ENTs. This knowledge can guide the synthesis of analogs with improved therapeutic profiles .

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For instance, altering substituents on the pyranone ring or the piperazine moiety can lead to compounds with varying degrees of potency against specific targets .

In Vitro Studies on ENTs

In vitro studies utilizing nucleoside transporter-deficient cell lines have demonstrated that this compound effectively inhibits ENT2 more selectively than ENT1. This selectivity is crucial as it may lead to fewer side effects compared to broader-spectrum inhibitors .

Animal Models for Antidepressant Testing

Preclinical trials using animal models have indicated that compounds similar to this one exhibit significant antidepressant-like effects, suggesting potential for clinical development in treating depression and anxiety disorders .

Análisis De Reacciones Químicas

Functionalization at the 2-Position: Piperazine Substitution

The bromomethyl group at the 2-position undergoes nucleophilic substitution with 4-(2-fluorophenyl)piperazine to form the (4-(2-fluorophenyl)piperazin-1-yl)methyl moiety.

-

Reaction conditions :

-

Mechanism : SN2 displacement of bromide by the piperazine nitrogen.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄, light | 85–90 | |

| Piperazine coupling | 4-(2-Fluorophenyl)piperazine, EtOH, reflux | 70–75 |

Functionalization at the 5-Position: Morpholino-2-oxoethoxy Installation

The hydroxyl group at the 5-position is etherified with 2-morpholino-2-oxoethyl via Williamson ether synthesis :

-

Reaction sequence :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, THF, 0°C | 80–85 | |

| Morpholine coupling | Morpholine, TEA, DCM, rt | 65–70 |

Key Reaction Mechanisms

-

Piperazine alkylation :

R-Br+HN(C6H4F-2)EtOH, ΔR-N(C6H4F-2)+HBr -

Etherification :

R-OH+ClCH2COCl→R-OCH2COClMorpholineR-OCH2C(O)Morpholine

Stability and Reactivity Insights

-

Acid sensitivity : The morpholino-2-oxoethoxy group hydrolyzes under strong acidic conditions (e.g., HCl/MeOH) to regenerate the carboxylic acid .

-

Thermal stability : The compound decomposes above 250°C, with degradation pathways involving cleavage of the piperazine-methylene bond .

Optimization Challenges

-

Regioselectivity : Competing O- vs. N-alkylation during piperazine coupling requires strict control of stoichiometry and base strength .

-

Purification : Silica gel chromatography (DCM/MeOH gradient) is critical due to polar byproducts from incomplete substitutions .

Comparative Reaction Data

| Reaction Type | Key Byproducts | Mitigation Strategy |

|---|---|---|

| Piperazine alkylation | Bis-alkylated piperazine | Use excess piperazine (1.5 eq.) |

| Morpholino coupling | Unreacted chloroacetate | Prolong reaction time (24 h) |

Propiedades

IUPAC Name |

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5/c23-18-3-1-2-4-19(18)25-7-5-24(6-8-25)14-17-13-20(27)21(15-30-17)31-16-22(28)26-9-11-29-12-10-26/h1-4,13,15H,5-12,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWFJSNJCWPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.